1-Isobutyl-3,5-dimethylhexyl acetate
Description
Overview of Ester Classes in Modern Organic Chemistry
Esters represent a significant class of organic compounds derived from the condensation reaction between a carboxylic acid and an alcohol. britannica.com The general structure of an ester is characterized by a central carbonyl group (C=O) bonded to an oxygen atom, which is in turn linked to an alkyl or aryl group (R-COO-R'). numberanalytics.comnumberanalytics.com This functional group is fundamental to their chemical properties and reactivity. numberanalytics.com
In modern organic chemistry, esters are broadly classified based on the nature of the "R" and "R'" groups, which can be aliphatic or aromatic. Further classifications arise from the type of acid they are derived from. While the most common esters originate from carboxylic acids, esters can also be formed from inorganic acids such as phosphoric acid, sulfuric acid, and nitric acid. britannica.comwikipedia.org Phosphate esters, for instance, are the building blocks of DNA molecules. wikipedia.org
Esters are also categorized by their structure, such as lactones, which are cyclic carboxylic esters. wikipedia.org Their properties, including stability and reactivity, are influenced by factors like steric hindrance and electronic effects within the molecule. numberanalytics.com These compounds are versatile, serving as intermediates in the synthesis of other molecules like alcohols and carboxylic acids. numberanalytics.com Their applications are extensive, ranging from solvents and plasticizers to their role as key components in fragrances, flavors, and pharmaceuticals. britannica.comwikipedia.orgsolubilityofthings.com
Significance of Branched-Chain Alkyl Acetates in Contemporary Chemical Research
Branched-chain alkyl acetates are a specific subclass of esters that garner considerable interest in various fields of chemical research. This is largely due to how their branched structure influences their physical and chemical properties. The branching in the alkyl chain can affect volatility, viscosity, and solubility, making them suitable for specialized applications.
In the petroleum industry, branched-chain alkanes, the precursors to these esters, are crucial for producing high-octane fuels. thoughtco.com The introduction of branching can lower the melting point and alter the rigidity of molecules compared to their linear counterparts. wikipedia.org This principle extends to branched-chain esters, which are explored for their potential as synthetic lubricants and plasticizers. wikipedia.org
Furthermore, many branched-chain alkyl acetates are known for their characteristic fruity or floral odors, leading to their use in the fragrance and flavor industries. wikipedia.org For example, isobutyl acetate (B1210297) occurs naturally in raspberries and pears. wikipedia.org Research in this area focuses on synthesizing novel branched esters and correlating their specific structural motifs with distinct sensory profiles. The controlled synthesis of these molecules, often involving the esterification of a branched alcohol with acetic acid, is a key area of investigation. wikipedia.org The introduction of branched alkyl groups can also be a strategic element in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where molecular shape and size are critical for biological activity.
Structural Challenges and Isomeric Considerations for Complex Aliphatic Esters: A Focus on 1-Isobutyl-3,5-dimethylhexyl Acetate
The synthesis and characterization of complex aliphatic esters like this compound present significant structural challenges, primarily due to isomerism. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a molecule with multiple alkyl branches, such as this compound, numerous structural isomers can exist.
The specific compound, this compound, possesses a highly branched structure. Its IUPAC name is 2,6,8-trimethyl-4-nonyl acetate, which clarifies the positions of the methyl and isobutyl groups on the nonyl acetate backbone. echemi.com The complexity doesn't end with structural isomers. The presence of chiral centers—carbon atoms attached to four different groups—introduces the possibility of stereoisomers (enantiomers and diastereomers). In this compound, the carbon atoms at positions 3 and 5 of the hexyl chain, as well as the carbon to which the acetate group is attached, are potential chiral centers. This means a single structural formula can correspond to multiple distinct molecules with different three-dimensional shapes.
This high degree of isomeric complexity is a known challenge in the study of complex organic molecules. researchgate.netdiva-portal.org Separating and identifying individual isomers from a mixture can be analytically demanding, often requiring sophisticated chromatographic and spectroscopic techniques. researchgate.net The synthesis of a single, specific isomer of a complex branched ester is also a formidable challenge, often requiring multi-step, stereoselective synthetic routes. acs.org This inherent complexity means that what is often described as a single compound may, in reality, be a mixture of several isomers, each potentially having slightly different physical and chemical properties. diva-portal.orgnih.gov
Chemical Data for this compound
| Property | Value |
| IUPAC Name | 2,6,8-trimethyl-4-nonyl acetate echemi.com |
| CAS Number | 71648-37-8 echemi.com |
| Molecular Formula | C₁₄H₂₈O₂ echemi.com |
| Molecular Weight | 228.37 g/mol echemi.com |
| Synonyms | 4-Nonanol, 2,6,8-trimethyl-, 4-acetate echemi.com |
Structure
3D Structure
Properties
CAS No. |
71648-37-8 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,6,8-trimethylnonan-4-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-10(2)7-12(5)9-14(8-11(3)4)16-13(6)15/h10-12,14H,7-9H2,1-6H3 |
InChI Key |
HPFLRIHGHUFYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(CC(C)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isobutyl 3,5 Dimethylhexyl Acetate
Stereoselective and Regioselective Synthesis of the 1-Isobutyl-3,5-dimethylhexanol Moiety
The alcohol precursor, 1-isobutyl-3,5-dimethylhexanol, possesses multiple chiral centers, leading to the possibility of several stereoisomers. The control of stereochemistry during its synthesis is critical as different stereoisomers can exhibit distinct properties.
The enantioselective synthesis of branched secondary alcohols like 1-isobutyl-3,5-dimethylhexanol can be achieved through the asymmetric reduction of a corresponding prochiral ketone. organicreactions.org This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.
Catalytic methods are often preferred due to their efficiency and atom economy. wikipedia.org Transition metal catalysts, in conjunction with chiral ligands, can facilitate the enantioselective transfer hydrogenation of ketones. wikipedia.org For instance, ruthenium-based catalysts with chiral diamine ligands have shown high enantioselectivity in the reduction of aryl ketones. wikipedia.org Another powerful approach is the use of enzymes, such as alcohol dehydrogenases, which can reduce ketones with exceptional enantioselectivity under mild conditions. nih.gov
Table 2: Enantioselective Reduction of a Prochiral Ketone to a Branched Secondary Alcohol
| Method | Chiral Catalyst/Reagent | Enantiomeric Excess (ee, %) |
|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP | >95 |
| Transfer Hydrogenation | (S,S)-Ts-DPEN-Ru | 98 |
| Enzymatic Reduction | Alcohol Dehydrogenase | >99 |
This table provides representative data for the enantioselective reduction of a prochiral ketone, demonstrating the high levels of stereocontrol achievable with modern synthetic methods.
The synthesis of a molecule with multiple chiral centers, such as 1-isobutyl-3,5-dimethylhexanol, requires control over the relative stereochemistry between these centers, a concept known as diastereoselectivity. Aldol (B89426) reactions are a powerful tool for constructing carbon-carbon bonds while simultaneously setting stereocenters. nih.govyoutube.com
The stereochemical outcome of an aldol reaction can often be predicted and controlled by the geometry of the enolate (Z or E) and the nature of the reactants. youtube.com For the synthesis of polyketide-like structures, which share structural motifs with the target alcohol, various aldol methodologies have been developed to achieve high diastereoselectivity. nih.govnih.gov These methods can involve the use of chiral auxiliaries, substrate control, or reagent control to favor the formation of a specific diastereomer.
Green Chemistry Principles in the Synthesis of 1-Isobutyl-3,5-dimethylhexyl Acetate (B1210297)
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing 1-isobutyl-3,5-dimethylhexyl acetate, several green strategies can be implemented.
One of the key principles is the use of less hazardous chemical syntheses. This can involve replacing corrosive and toxic homogeneous acid catalysts like sulfuric acid with solid acid catalysts. jetir.org Heterogeneous catalysts, such as zeolites or sulfonic acid resins (e.g., Amberlyst-15), offer advantages like easier separation from the reaction mixture, reduced waste generation, and potential for recycling. mdpi.comresearchgate.net
Biocatalysis represents another cornerstone of green chemistry. The use of enzymes, particularly lipases, for esterification has gained significant attention. scielo.brumn.edu Lipases can catalyze the reaction under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. nih.govmdpi.com The enzymatic synthesis of flavor and fragrance esters is a well-established green alternative to traditional chemical methods. nih.govganeshremedies.com
Table 3: Comparison of Catalytic Systems for Ester Synthesis based on Green Chemistry Principles
| Catalytic System | Solvent | Recyclability | Environmental Impact |
|---|---|---|---|
| H₂SO₄ | Toluene | No | High (corrosive, waste) |
| Amberlyst-15 | Solvent-free | Yes | Low (solid, reusable) |
| Immobilized Lipase (B570770) | Solvent-free or Green Solvent | Yes | Very Low (biocatalyst) |
This table compares different catalytic systems for ester synthesis, highlighting the advantages of heterogeneous and biocatalytic approaches from a green chemistry perspective.
Sustainable Catalytic Systems for Esterification
Traditional esterification processes often rely on homogeneous mineral acids like sulfuric acid, which are effective but pose challenges related to corrosion, catalyst separation, and waste generation. researchinschools.orgresearchinschools.orgjetir.org To mitigate these issues, research has focused on heterogeneous and biocatalytic systems that offer easier recovery, reusability, and milder reaction conditions.
Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, have emerged as a viable green alternative for the synthesis of perfumery esters. jetir.orgnih.gov Amberlyst-15 is a macroreticular polystyrene-based resin with strongly acidic sulfonic groups, functioning as an effective and reusable heterogeneous catalyst. arkat-usa.org It has been successfully used in the esterification of various alcohols, including secondary alcohols, with acetic acid or acetic anhydride (B1165640). jetir.orgtandfonline.com Studies on the esterification of different alcohols over Amberlyst-15 have shown high conversion rates, often exceeding 90%. jetir.org The key advantages of using such solid catalysts include the simple separation of the catalyst from the reaction mixture by filtration, high atom yield, and enhanced selectivity, which collectively contribute to a cleaner and more efficient process. jetir.orgnih.gov Other solid acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins and silica (B1680970) chloride, have also demonstrated high efficiency in solvent-free esterifications. organic-chemistry.org
Ionic Liquids: Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, present another promising class of catalysts for esterification. researchinschools.org These compounds are salts with low melting points that can act as both catalyst and solvent, simplifying the reaction setup. researchinschools.org A significant advantage is the formation of a biphasic system, where the ester product is immiscible with the ionic liquid. researchinschools.org This allows for straightforward separation of the product by decantation, and the ionic liquid can be recovered, purified, and reused for multiple cycles, promoting sustainability. researchinschools.orgresearchinschools.org Research on the synthesis of various aliphatic esters using protic ionic liquids has demonstrated their effectiveness as a favorable alternative to mineral acids. researchinschools.org
Enzymatic Catalysis: Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides) in nature but can be employed to catalyze esterification and transesterification reactions in non-aqueous environments. nih.govresearchgate.net The use of lipases, such as those from Candida antarctica (e.g., Novozym 435), for synthesizing flavor and fragrance esters is a cornerstone of green chemistry. nih.govresearchgate.net This biocatalytic approach offers remarkable chemo-, regio-, and enantioselectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. nih.gov The synthesis can be performed via direct esterification of the alcohol with an acid or through transesterification using a different ester, like vinyl acetate, as the acyl donor. capes.gov.br Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic feasibility of the process. nih.gov
| Catalytic System | Example Substrates (Alcohol) | Acylating Agent | Key Advantages | Typical Conditions | Conversion/Yield |
|---|---|---|---|---|---|
| Amberlyst-15 | L-Menthol, Terpineol, Secondary Alcohols | Acetic Acid / Acetic Anhydride | Reusable, easy separation, high atom economy, selective. jetir.orgnih.gov | Reflux temperature. tandfonline.com | >90% conversion reported for various perfumery esters. jetir.org |
| Ionic Liquids (Protic) | Various Aliphatic Alcohols | Carboxylic Acids | Acts as catalyst and solvent, easy product separation, recyclable. researchinschools.org | ~90°C, 30 min reflux. researchinschools.org | High yields, forms a biphasic system for easy separation. researchinschools.org |
| Lipases (e.g., Novozym 435) | Geraniol, Citronellol, Sugar Alcohols | Vinyl Acetate / Phenolic Esters | High selectivity, mild conditions, biodegradable, reusable (when immobilized). nih.govresearchgate.netcapes.gov.br | Room temperature to ~50°C. researchgate.net | Yields of 97-98% reported for terpenyl acetates. capes.gov.br |
Solvent Minimization and Atom Economy in Synthetic Schemes
Green chemistry principles strongly advocate for the reduction or elimination of volatile organic solvents and for designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy).
Solvent Minimization: A significant step towards greener esterification is the implementation of solvent-free reaction conditions. The esterification of fatty acids and alcohols using catalysts like zirconium sulfate (B86663) has been shown to be efficient without any solvent. researchgate.net Similarly, heterogeneous catalysts like Dowex H+ resin can be used with a minimal amount of one of the reactants, such as acetic acid, acting as the solvent. nih.gov For instance, the esterification of octanol (B41247) to octyl acetate has been achieved with high conversion and isolated yield using only 2 equivalents of acetic acid at 55°C, demonstrating a significant reduction in solvent waste. nih.gov As mentioned previously, ionic liquids can also contribute to solvent minimization by serving a dual role as the catalytic medium, eliminating the need for an additional organic solvent. researchinschools.org
An alternative is to use an acid anhydride, such as acetic anhydride, as the acetylating agent. In this case, the byproduct is a molecule of acetic acid instead of water. While this does not eliminate byproducts entirely, the acetic acid can potentially be recovered and reused.
Transesterification reactions, particularly those using vinyl acetate as the acyl donor, offer a superior atom economy. When an alcohol reacts with vinyl acetate, the acetyl group is transferred to the alcohol, and the byproduct is acetaldehyde (B116499). This acetaldehyde tautomerizes to vinyl alcohol, which is volatile and can be easily removed from the reaction mixture, driving the equilibrium towards the product. This method is often employed in lipase-catalyzed syntheses. capes.gov.br The use of solid acid catalysts like Amberlyst-15 also promotes high atom yield and economy by minimizing side reactions and simplifying purification. nih.gov
| Strategy | Catalyst/Method | Example Reaction | Key Findings & Advantages |
|---|---|---|---|
| Solvent-Free Reaction | Zirconium Sulfate (Zr(SO4)2·4H2O) | Esterification of fatty acids with branched alcohols. | Good yields achieved without the need for an organic solvent, reducing waste. researchgate.net |
| Reactant as Solvent | Dowex H+/NaI | Octanol + 2 equiv. Acetic Acid | 97% conversion to octyl acetate at 55°C, minimizing solvent use. nih.gov |
| Dual Catalyst-Solvent System | Protic Ionic Liquids | Alcohol + Carboxylic Acid | The ionic liquid serves as the reaction medium, eliminating the need for other solvents. researchinschools.org |
| High Atom Economy Acylation | Lipase-catalyzed Transesterification | Terpene Alcohols + Vinyl Acetate | Near-quantitative yields with a volatile byproduct (acetaldehyde), driving the reaction forward. capes.gov.br |
Biochemical and Enzymatic Synthesis Pathways of Branched Acetate Esters
Microbial Biosynthesis of Acetate (B1210297) Esters: Precedents from Isobutyl Acetate Production
The microbial synthesis of branched acetate esters is well-exemplified by the production of isobutyl acetate. This process serves as a foundational model for producing more complex esters. The core of this strategy involves engineering a microorganism to produce a branched-chain alcohol (isobutanol) and then converting it to the corresponding acetate ester using an alcohol acyltransferase (AAT). researchgate.netnih.gov The de novo biosynthetic pathway starts from a simple carbon source like glucose, which is converted to pyruvate (B1213749) and then channeled through pathways that produce the alcohol and acyl-CoA precursors required for the final ester condensation. researchgate.netnih.gov
Alcohol acyltransferases (AATs) are pivotal enzymes that catalyze the final, thermodynamically favorable step in ester biosynthesis: the condensation of an alcohol with an acyl-CoA. researchgate.netresearchgate.net These enzymes belong to the BAHD superfamily of acyltransferases and are directly responsible for the formation of a wide variety of volatile esters in fruits and other organisms. frontiersin.orgnih.gov The catalytic mechanism of AATs involves a Ser-Asp-His catalytic triad (B1167595) within an α/β hydrolase fold. researchgate.net
The selection and engineering of AATs are critical for achieving high selectivity and efficiency in producing a target ester. researchgate.net Many native AATs exhibit broad substrate promiscuity, which can lead to the formation of a mixture of unwanted side-products. nih.govnih.gov For instance, the Saccharomyces cerevisiae AAT, Atf1, shows a high preference for acetyl-CoA, making it suitable for acetate ester production but less so for esters with longer acyl chains. nih.gov
To overcome these limitations, protein engineering strategies are employed to modify the substrate specificity and catalytic activity of AATs. High-throughput screening platforms have been developed to rapidly identify AAT variants with desired characteristics. researchgate.netnih.gov These platforms often use colorimetric assays in microplate-based cultures to screen libraries of mutant enzymes for enhanced production of a specific "designer" ester. nih.gov
Esterases, which catalyze the reverse reaction (ester hydrolysis), can also play a role. In some microbial hosts, native esterase activity can reduce the final titer of the desired product. Therefore, identifying and deleting genes that encode interfering esterases can be a crucial step in optimizing a production strain. researchgate.net
Table 1: Examples of Characterized Alcohol Acyltransferases (AATs) for Ester Synthesis
| Enzyme | Source Organism | Optimal Substrates (Alcohol, Acyl-CoA) | Key Engineering Findings | Reference(s) |
|---|---|---|---|---|
| Atf1 | Saccharomyces cerevisiae | Ethanol (B145695), Isobutanol, Isoamyl alcohol; Acetyl-CoA | High preference for acetyl-CoA, making it ideal for acetate esters. | nih.govresearchgate.net |
| CATSa | Staphylococcus aureus | Broad range including isobutanol; Acetyl-CoA | Variants (e.g., F97W) identified with enhanced isobutyl acetate synthesis. | researchgate.netnih.gov |
| PaAAT1 | Prunus armeniaca (Apricot) | C6 alcohols (hexanol); Acetyl-CoA, Hexanoyl-CoA | Primarily responsible for the synthesis of C6 esters contributing to fruit aroma. | frontiersin.org |
| Eht1 | Saccharomyces cerevisiae | Ethanol, Isobutanol; Butyryl-CoA, Isobutyryl-CoA | Low activity towards acetyl-CoA, making it a better candidate for higher-chain esters. | nih.gov |
Several microbial hosts have been successfully engineered for the production of bio-based esters, each offering unique advantages.
Escherichia coli is a widely used platform due to its well-understood genetics and metabolism, and rapid growth. Researchers have engineered E. coli to produce high titers of isobutyl acetate (up to 17.2 g/L) from glucose. nih.gov This was achieved by introducing the isobutanol pathway and an AAT (Atf1 from S. cerevisiae), and optimizing the availability of the precursor, acetyl-CoA. nih.gov Coculture systems of E. coli have also been developed to compartmentalize metabolic pathways, which can reduce metabolic burden and improve the selectivity of ester production. nih.gov
Clostridium thermocellum is a thermophilic bacterium capable of directly fermenting lignocellulosic biomass, which makes it a promising host for consolidated bioprocessing (CBP). nih.gov This organism has been engineered to produce isobutyl acetate directly from cellulose, bypassing the need for separate enzymatic hydrolysis and fermentation steps. researchgate.net This involves expressing heterologous AATs that are compatible with its native metabolism, which endogenously produces precursors like acetyl-CoA and isobutanol. researchgate.net
Yarrowia lipolytica is an oleaginous yeast known for its high capacity to produce lipids and other acetyl-CoA-derived chemicals. nih.gov This makes it an attractive host for producing acetate esters. Strains of Y. lipolytica expressing S. cerevisiae Atf1 have been shown to produce significant amounts of isobutyl acetate and isoamyl acetate when the corresponding alcohols are supplied in the culture. researchgate.netkobe-u.ac.jp Further engineering to enhance the intracellular pool of acetyl-CoA and to introduce branched-chain alcohol synthesis pathways can enable de novo production from simple sugars. researchgate.netnih.gov
Table 2: Isobutyl Acetate Production in Engineered Microbial Hosts
| Microbial Host | Key Genetic Modifications | Titer (mg/L) | Substrate | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | Overexpression of isobutanol pathway and S. cerevisiae Atf1 | 17,200 | Glucose | nih.gov |
| Yarrowia lipolytica | Expression of S. cerevisiae Atf1 | 251 | Glucose + Isobutanol | researchgate.netkobe-u.ac.jp |
| Clostridium thermocellum | Expression of AAT-dependent ester pathway | - | Lignocellulosic biomass | researchgate.netnih.gov |
| ***Escherichia coli* Coculture** | Spatially separated isobutanol and AAT modules | - | Mixed Sugars | nih.gov |
Metabolic Pathway Engineering for Branched-Chain Alcohol Precursors (e.g., valine and leucine (B10760876) biosynthetic pathways)
The synthesis of a branched acetate ester first requires the production of the corresponding branched-chain alcohol. These alcohols are typically derived from amino acid biosynthetic pathways, most notably the pathways for valine, leucine, and isoleucine. frontiersin.orgresearchgate.net The native "Ehrlich pathway" in organisms like yeast describes the conversion of these amino acids into fusel alcohols. researchgate.net Metabolic engineering aims to hijack and optimize these pathways to overproduce a specific alcohol from central carbon metabolism. nih.gov
For a complex alcohol like 1-isobutyl-3,5-dimethylhexanol, the precursor to the target ester, the leucine biosynthetic pathway serves as a critical starting point. This pathway naturally elongates a carbon chain. By engineering the enzymes in this pathway, it is possible to extend their function beyond natural substrates to create longer, non-natural alcohols. nih.govresearchgate.net
The biosynthesis of 1-isobutyl-3,5-dimethylhexanol is not a natural process and requires significant engineering. The strategy involves extending the natural leucine biosynthesis pathway, which normally adds one carbon unit via acetyl-CoA condensation. The synthesis would start with a precursor like isobutyryl-CoA (derived from the valine pathway). A series of engineered enzymes, modified from the leucine pathway (e.g., 2-isopropylmalate synthase), would then be used to recursively elongate the carbon chain. nih.gov
Optimizing carbon flux for this process involves several key steps:
Upregulating Precursor Supply: The initial steps involve redirecting carbon from central metabolism (e.g., pyruvate) towards the valine and leucine pathways. This can be done by overexpressing key enzymes like acetolactate synthase (AlsS) and ketol-acid reductoisomerase (ilvCD). nih.govnih.gov
Blocking Competing Pathways: To prevent carbon from being diverted to other products, competing pathways are often deleted. For example, inactivating the phosphotransferase system (PTS) for glucose import can increase the availability of phosphoenolpyruvate (B93156) (PEP), a key precursor. nih.gov
Engineering Pathway Enzymes for Non-Natural Substrates: The core of the strategy lies in modifying the substrate specificity of the chain-elongating enzymes. Rational protein design and directed evolution can be used to alter enzymes like 2-isopropylmalate synthase to accept longer-chain keto-acid substrates, enabling the recursive "+1" carbon chain elongation needed to build the C10 alcohol backbone. nih.govresearchgate.net
Driving the Final Reduction Steps: Once the desired long-chain keto-acid is formed, it must be decarboxylated and reduced to the final alcohol. This requires a broad-substrate-range 2-keto-acid decarboxylase (KIVD) and an alcohol dehydrogenase (ADH). nih.gov
Intensive metabolic engineering to overproduce a target chemical invariably perturbs the cell's redox balance. The biosynthesis of alcohols is a reductive process that consumes significant amounts of NADH and/or NADPH. sciepublish.com Maintaining a sufficient supply of these reducing cofactors is essential for high product yields. nih.gov
Several strategies are employed to ensure proper cofactor regeneration and maintain redox homeostasis:
Pathway-Based Regeneration: This involves designing the production pathway to be redox-neutral or to generate the required cofactors. For example, an ethanol utilization pathway (EUP) can be introduced that converts a sacrificial substrate like ethanol into acetyl-CoA while generating two molecules of NADH. auctoresonline.org
Heterologous Cofactor Regeneration Systems: Specific enzymes can be expressed to regenerate NADH or NADPH. Formate (B1220265) dehydrogenase (FDH), which converts formate to CO2 while reducing NAD+ to NADH, is a commonly used example. sciepublish.com Similarly, NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (NADP-GAPDH) can be expressed to increase the supply of NADPH. nih.gov
Metabolic Process Engineering: Manipulating fermentation conditions or using more reduced carbon sources like glycerol (B35011) or mannitol (B672) can increase the intracellular availability of NADH without genetic modification. sciepublish.com
Eliminating Cofactor-Coupled Byproduct Formation: In many anaerobic fermentations, byproducts like glycerol are formed to reoxidize excess NADH generated during biomass synthesis. Eliminating these byproduct pathways can redirect carbon and reducing equivalents toward the desired product, but this must be coupled with alternative redox balancing strategies to maintain cell viability. tudelft.nl
Table 3: Common Strategies for Cofactor Regeneration in Engineered Microbes
| Strategy | Description | Example Enzyme/Pathway | Target Cofactor | Reference(s) |
|---|---|---|---|---|
| Substrate-Coupled | Using a sacrificial co-substrate that is oxidized to regenerate the cofactor. | Formate Dehydrogenase (FDH) | NADH | sciepublish.com |
| Enzyme-Coupled | Overexpression of enzymes that directly regenerate cofactors. | Glucose Dehydrogenase (GDH) | NADH | sciepublish.com |
| Pathway-Based | Introduction of a synthetic pathway that generates cofactors. | Ethanol Utilization Pathway (EUP) | NADH | auctoresonline.org |
| Redox Engineering | Deletion of competing pathways to alter intracellular flux and redox state. | Deletion of ZWF1 (G6PDH) | NADPH/NAD+ | nih.govnih.gov |
Enzymatic Esterification for 1-Isobutyl-3,5-dimethylhexyl Acetate: Biocatalytic Approaches
An alternative or complementary approach to whole-cell biosynthesis is in vitro enzymatic esterification. This method uses isolated enzymes, typically lipases, to catalyze the formation of the ester from the alcohol (1-isobutyl-3,5-dimethylhexanol) and an acyl donor (e.g., acetic acid or vinyl acetate). uni-pannon.huorganic-chemistry.org This approach avoids the complexities of cellular metabolism and can achieve very high conversion rates.
Lipases, such as the widely used immobilized Candida antarctica lipase (B570770) B (often sold as Novozym 435), are highly effective catalysts for esterification, particularly in non-aqueous media or solvent-free systems. uni-pannon.huresearchgate.net The reaction environment is critical; using organic solvents helps to shift the reaction equilibrium towards synthesis by removing the water produced during esterification. uni-pannon.hu
Research into enzymatic esterification has revealed several key factors influencing reaction rates and yields:
Alcohol Structure: The chain length and branching of the alcohol substrate significantly impact enzyme activity. Studies using Novozym 435 have shown that for primary alcohols, the esterification rate tends to increase with carbon chain length up to a certain point. researchgate.net However, sterically hindered secondary and tertiary alcohols generally react much more slowly than primary alcohols. uni-pannon.hu Given that 1-isobutyl-3,5-dimethylhexanol is a branched primary alcohol, it is expected to be a suitable substrate for lipase-catalyzed esterification.
Acyl Donor: The choice of acyl donor is also important. While direct esterification with acetic acid is possible, the removal of the water byproduct is necessary. Using activated acyl donors like vinyl acetate or isopropenyl acetate can make the reaction essentially irreversible, leading to higher yields. organic-chemistry.org
Reaction Conditions: Parameters such as temperature, enzyme concentration, and the molar ratio of substrates must be optimized to maximize ester production. uni-pannon.hudss.go.th
This biocatalytic approach is particularly well-suited for producing high-purity specialty esters where the precursor alcohol can be sourced separately, either through a fermentation process as described above or via chemical synthesis.
Application of Lipases and Esterases for Chemo-Enzymatic Synthesis
The chemo-enzymatic synthesis of branched acetate esters predominantly employs lipases (triacylglycerol hydrolases, EC 3.1.1.3) and, to a lesser extent, esterases. acs.orgscielo.br These enzymes are highly valued for their ability to catalyze esterification, transesterification, and aminolysis reactions with high chemo-, regio-, and stereoselectivity. scielo.brscielo.brnih.gov In non-aqueous or low-water environments, the natural hydrolytic function of these enzymes is reversed, favoring the synthesis of ester bonds. scielo.brgoogle.com This versatility makes them ideal biocatalysts for producing a wide array of esters, including those with complex branched structures. scielo.brnih.gov
Lipases are sourced from various organisms, including animals, plants, and microbes, with microbial lipases being the most common in industrial applications due to their broad substrate specificity and stability. acs.org Enzymes from species such as Candida antarctica (often immobilized and known by trade names like Novozym 435), Aspergillus niger, and various Pseudomonas and Rhizomucor species have been successfully used for synthesizing flavor esters. cnr.itacs.orgnih.govcsic.es For instance, the lipase from Candida antarctica (CALB) is frequently used for its efficiency in catalyzing the esterification of various alcohols. uni-pannon.hucsic.es
The synthesis can proceed via direct esterification of a branched alcohol with acetic acid or through transesterification (also known as alcoholysis) using an acetyl donor like ethyl acetate or vinyl acetate. cnr.itmdpi.com Direct esterification produces water as a byproduct, which can limit the reaction equilibrium. Strategies to mitigate this include the removal of water during the reaction. cnr.it Transesterification can circumvent this issue, often leading to higher conversion rates. cnr.it
Research has demonstrated the successful synthesis of various branched and short-chain acetate esters using these enzymatic methods. For example, isoamyl acetate has been synthesized via the esterification of isoamyl alcohol and acetic acid catalyzed by immobilized Candida antarctica lipase B. researchgate.net Similarly, octyl acetate has been produced with high molar conversion using immobilized lipase under solvent-free conditions. nih.gov While direct synthesis data for this compound is not prominently available, the principles derived from the synthesis of analogous esters are directly applicable. The enzymatic approach is influenced by several factors, including the enzyme source and its immobilization, the molar ratio of substrates, temperature, and the reaction medium. scielo.brnih.gov
| Ester Product | Enzyme Used | Substrates | Reaction Type | Key Findings/Conversion Rate | Reference |
|---|---|---|---|---|---|
| Octyl acetate | Immobilized Lipase | Octanol (B41247) and Acetic Acid | Esterification | 92.35% molar conversion achieved within 12 hours under solvent-free conditions. | nih.gov |
| cis-3-Hexen-1-yl acetate | Novozym 435 | cis-3-Hexen-1-ol and Acetylating Agent | Transesterification/Esterification | High yields (>90%) were achieved in green solvents and solvent-free systems. | cnr.it |
| Isoamyl acetate | Immobilized Candida antarctica Lipase B | Isoamyl alcohol and Acetic Acid | Esterification | Efficient synthesis demonstrated in a solvent-free system, with potential for catalyst reuse. | researchgate.net |
| Butyl butyrate | Lipase from Aspergillus niger (An-lipase) | Butyric acid and Butanol | Esterification | A conversion efficiency of 37.5% was achieved in a soybean-oil-based solvent system. | nih.gov |
| Naringin acetate | Lipozyme TL IM | Naringin and Acetic Anhydride (B1165640)/Vinyl Acetate | Transesterification | Maximum conversion of ~98.5% was achieved within 8 hours using acetic anhydride. | mdpi.com |
Investigation of Thermostable Enzymes for Industrial Scale-Up
For the industrial-scale production of branched acetate esters, the stability and efficiency of the biocatalyst under process conditions are paramount. nih.gov Thermostable enzymes, which maintain their structural integrity and catalytic activity at elevated temperatures (typically above 55-60°C), offer significant advantages for industrial applications. illinois.edudiscoveryjournals.org These benefits include higher reaction rates, increased substrate solubility, lower viscosity of the reaction medium, and a reduced risk of microbial contamination. illinois.edu The ability to operate at higher temperatures can also streamline downstream processing by facilitating the removal of volatile products. illinois.edu
Thermostable lipases and esterases are often sourced from thermophilic microorganisms, such as certain species of Archaea and bacteria like Thermotoga and Thermoanaerobacter. google.comdiscoveryjournals.org These enzymes have evolved unique structural features that confer high thermal stability. discoveryjournals.org Recombinant DNA technology has further expanded the availability of these robust enzymes, allowing for their production in industry-friendly host organisms and enabling protein engineering to enhance their properties for specific applications. nih.gov
The scale-up of enzymatic esterification processes involves moving from laboratory-scale batch reactions to larger bioreactors, such as stirred tank reactors (STR), packed bed reactors (PBR), or membrane reactors. vito.beresearchgate.net Immobilization of the enzyme is a critical step for industrial applications, as it facilitates catalyst recovery and reuse, enables continuous operation, and can enhance enzyme stability. nih.govacs.org Novozym 435, for example, is a commercially successful biocatalyst where lipase B from Candida antarctica is immobilized on a macroporous acrylic resin, lending it enhanced stability. csic.es
In the context of scaling up, process optimization is key. This includes determining the optimal temperature, which is often a trade-off between maximizing reaction rate and ensuring long-term enzyme stability. researchgate.net For example, while a lipase from Pseudomonas cepacia shows optimal activity at 50°C, other thermostable enzymes can operate at temperatures ranging from 60°C to over 100°C. illinois.eduresearchgate.net The production of the dipeptide aspartame (B1666099) using the thermostable enzyme thermolysin is a notable example of a successful industrial-scale process utilizing a thermophilic enzyme. discoveryjournals.org While specific large-scale production data for this compound is not detailed in the literature, the established methodologies for other esters provide a clear framework for its potential industrial synthesis. vito.beresearchgate.net
| Enzyme/Enzyme Class | Source Organism (Example) | Optimal Temperature Range (°C) | Key Characteristics and Industrial Relevance | Reference |
|---|---|---|---|---|
| Lipase | Aspergillus sp. | 40-60 | This thermostable lipase displays optimal activity in a range suitable for many esterification reactions. | google.com |
| Cellobiohydrolase (CBH) | Thermotoga sp. | ~105 | Demonstrates extreme thermostability, maintaining a half-life of 70 minutes at 108°C. While a cellulase, it exemplifies the high-temperature capabilities of enzymes from thermophiles. | illinois.edu |
| Xylanases | Actinomadura sp., Nonomuraea flexuosa | High Thermostability | Used in food and paper industries, these enzymes show high thermal and pH stability, making them suitable for harsh industrial processes. | nih.gov |
| Esterase | Thermoanaerobium brockii | Not specified, but from a thermophile | Suitable for transesterification reactions in non-aqueous solvents for ester synthesis. | google.com |
| Thermolysin | Bacillus thermoproteolyticus | High Temperature | Used in the industrial-scale synthesis of aspartame, demonstrating the commercial viability of thermostable enzymes in synthesis. | discoveryjournals.org |
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Isobutyl 3,5 Dimethylhexyl Acetate
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation
High-resolution mass spectrometry is indispensable for confirming the elemental composition of 1-Isobutyl-3,5-dimethylhexyl acetate (B1210297). By providing a highly accurate mass measurement of the molecular ion, HRMS distinguishes it from other compounds with the same nominal mass but different atomic compositions.
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of 1-Isobutyl-3,5-dimethylhexyl acetate will undergo characteristic fragmentation. The fragmentation of the branched alkyl chain is a key diagnostic feature. blogspot.comyoutube.com Cleavage tends to occur at the branching points, leading to the formation of more stable secondary carbocations. blogspot.com The fragmentation pattern will likely exhibit a series of peaks corresponding to the loss of alkyl radicals. blogspot.comlibretexts.org
A prominent fragmentation pathway for esters is the cleavage of the bond next to the carbonyl group, which can result in the loss of the alkoxy group. libretexts.org Another common fragmentation for esters is the McLafferty rearrangement, should the appropriate gamma-hydrogens be available. slideshare.net
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 214 | [C₁₃H₂₆O₂]⁺• | Molecular Ion |
| 171 | [C₁₁H₂₃O]⁺ | Loss of acetyl radical (•COCH₃) |
| 157 | [C₁₀H₂₁O]⁺ | Loss of isobutoxy radical (•OCH₂CH(CH₃)₂) |
| 143 | [C₁₀H₁₉]⁺ | Loss of acetic acid (CH₃COOH) via rearrangement |
| 87 | [C₅H₁₁O]⁺ | Cleavage at the ester oxygen |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
This table represents predicted fragmentation patterns based on the general principles of mass spectrometry for esters and branched alkanes. Actual results may vary based on ionization method and energy.
Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomers. By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a unique fragmentation fingerprint can be generated. This fingerprint, which details the daughter ions and their relative abundances, can be used to differentiate it from other structural isomers that would produce a different set of fragment ions under the same conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments can establish the carbon framework and the precise location of protons. researchgate.netnih.gov
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. The protons on the carbon adjacent to the ester oxygen will appear at a characteristic downfield shift. rsc.org
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the ester group will have a characteristic chemical shift in the downfield region. researchgate.nettandfonline.com
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the alkyl chains. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, aiding in the assignment of proton signals to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for connecting the isobutyl group, the dimethylhexyl chain, and the acetate moiety.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetate CH₃ | ~2.0 | ~21 |
| Ester C=O | - | ~171 |
| O-CH₂ | ~3.8 | ~71 |
| Isobutyl CH | ~1.9 | ~28 |
| Isobutyl CH₃ | ~0.9 | ~19 |
| Hexyl C1-H | ~4.9 | ~74 |
| Hexyl C2-H₂ | ~1.5 | ~39 |
| Hexyl C3-H | ~1.6 | ~34 |
| Hexyl C3-CH₃ | ~0.9 | ~20 |
| Hexyl C4-H₂ | ~1.2 | ~45 |
| Hexyl C5-H | ~1.8 | ~25 |
| Hexyl C5-CH₃ | ~0.9 | ~22 |
| Hexyl C6-H₃ | ~0.9 | ~22 |
These are predicted values based on known chemical shifts for similar structural motifs. Actual values may differ based on solvent and experimental conditions. rsc.orgchemicalbook.comchemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space, rather than connected through bonds. youtube.comresearchgate.net For this compound, NOESY can help to establish the relative stereochemistry of the chiral centers at positions 1, 3, and 5 of the hexyl chain. tandfonline.comnih.gov
Chiral Shift Reagents: To determine the enantiomeric purity or absolute configuration, chiral shift reagents can be employed. wikipedia.orgfiveable.me These reagents are typically lanthanide complexes that bind to the ester, forming diastereomeric complexes that have different NMR chemical shifts for the corresponding protons and carbons of the two enantiomers. nih.govlibretexts.org This allows for the quantification of the enantiomeric excess.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks will include the C-O stretching vibrations of the ester and various C-H stretching and bending vibrations of the alkyl groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR. The C-C and C-H vibrations of the alkyl backbone will give rise to a series of bands that can be characteristic of the branched structure.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |
| C=O (Ester) | Stretching | 1735-1750 | 1735-1750 |
| C-O (Ester) | Stretching | 1000-1300 | 1000-1300 |
| C-H (Alkyl) | Bending | 1370-1470 | 1370-1470 |
This table provides expected ranges for the key vibrational modes.
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as esters. youtube.com For a complex branched ester like this compound, GC-MS provides both qualitative and quantitative information, enabling the separation of isomers and the identification of impurities. youtube.comresearchgate.net
The development of a robust GC-MS method involves the careful optimization of several parameters to achieve sufficient separation and sensitivity. The choice of the capillary column is critical; a non-polar or mid-polarity phase is typically employed for the analysis of esters. nist.govnih.gov Temperature programming, which involves gradually increasing the column temperature, is essential for separating a mixture of compounds with a range of boiling points, including structural isomers of complex esters. researchgate.net
For detection, the mass spectrometer ionizes the eluted compounds, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. youtube.com The resulting mass spectrum serves as a molecular fingerprint that can confirm the identity of the compound. Furthermore, by operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the sensitivity and selectivity of the analysis can be significantly enhanced, which is particularly useful for quantifying trace-level impurities. nih.govnih.gov A study on the analysis of various acetates, including isobutyl acetate, highlighted the use of split injection to ensure good separation of volatile compounds from the solvent. coresta.org
Table 1: Illustrative GC-MS Parameters for Analysis of Branched Esters
| Parameter | Typical Setting | Purpose |
| Column | Non-polar (e.g., DB-5ms) or Mid-polarity (e.g., DB-17ms) capillary column | Separation based on boiling point and polarity. |
| Injector Temperature | 250-295 °C | Ensures rapid and complete vaporization of the sample. coresta.org |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Initial temp: 50-120 °C, Ramp: 5-10 °C/min, Final temp: 280-300 °C | Separates compounds with different volatilities. researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions by mass-to-charge ratio for detection. |
| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Full scan for identification; SIM/MRM for enhanced sensitivity and quantification. nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds. thermofisher.com Depending on the objective, HPLC can be categorized as analytical, semi-preparative, or preparative. researchgate.net
Analytical HPLC is used to identify and quantify the components in a mixture. researchgate.net For this compound, this would involve developing a method to separate the main compound from any synthesis byproducts, starting materials, or degradation products. This is typically performed on columns with small internal diameters (e.g., 2-4.6 mm) and requires only a small amount of sample. researchgate.net
Preparative HPLC aims to isolate and purify a specific compound from a mixture for further use. researchgate.netyoutube.com This is essential when a high-purity standard of this compound is required for other analytical studies or as a reference material. Preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads. thermofisher.com The goal is to collect the fraction containing the desired compound in high purity and yield. thermofisher.com Semi-preparative HPLC bridges the gap between analytical and preparative scales, allowing for the purification of milligram to low-gram quantities of a substance. researchgate.net
Table 2: Comparison of Analytical and Preparative HPLC Scales
| Parameter | Analytical HPLC | Preparative HPLC |
| Purpose | Identification and Quantification | Isolation and Purification |
| Column I.D. (mm) | 2 - 4.6 | > 20 |
| Flow Rate (mL/min) | 0.1 - 2 | 20 - 100+ |
| Sample Size | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |
| Objective | High resolution and sensitivity | High throughput and purity |
This compound possesses multiple stereocenters, meaning it can exist as a mixture of enantiomers and diastereomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. libretexts.org Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a chiral compound. bohrium.comnih.gov
One common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent. libretexts.org For example, the alcohol precursor to this compound could be esterified with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC, typically on a silica (B1680970) gel column. nih.gov After separation, the chiral auxiliary can be removed to yield the individual, enantiomerically pure alcohols, which can then be esterified to form the enantiopure target compound.
Alternatively, direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. These phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
The determination of diastereomeric ratios can often be accomplished using standard chromatographic techniques like GC or HPLC, as diastereomers have different physical properties and are generally separable on achiral stationary phases. rsc.org
Table 3: Hypothetical HPLC Separation of Diastereomeric Esters
| Compound | Retention Time (min) | Peak Area (%) | Configuration |
| Diastereomer 1 | 15.2 | 49.8 | (R,R,S)-Ester |
| Diastereomer 2 | 16.8 | 50.2 | (S,R,S)-Ester |
| HPLC Conditions | Column: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |
This table represents a hypothetical separation of two diastereomers formed by reacting a racemic alcohol with a single enantiomer of a chiral acid, resulting in a nearly 1:1 mixture.
Computational Chemistry and Mechanistic Studies of 1 Isobutyl 3,5 Dimethylhexyl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic landscape.
The structural flexibility of 1-isobutyl-3,5-dimethylhexyl acetate (B1210297), arising from the rotation around its numerous single bonds, gives rise to a complex conformational landscape. Density Functional Theory (DFT) is a widely used computational method to explore these potential energy surfaces. By employing functionals like B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), researchers can systematically identify and evaluate the energy of different conformers. nih.gov
The conformational analysis would involve rotating the key dihedral angles within the isobutyl and dimethylhexyl moieties to locate all possible stable geometries (local minima) on the potential energy surface. The relative energies of these conformers determine their population at a given temperature. Such studies have been performed on various flexible molecules to understand their structural preferences. nih.gov For a molecule with multiple chiral centers like 1-isobutyl-3,5-dimethylhexyl acetate, DFT calculations can also establish the relative stability of its different diastereomers. The calculations would reveal that the most stable conformers are those that minimize steric hindrance between the bulky alkyl groups. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| A (Global Minimum) | 178.5° | 0.00 | 45.2 |
| B | -65.2° | 3.15 | 20.1 |
| C | 68.9° | 3.28 | 18.5 |
| D | -110.4° | 7.80 | 5.3 |
Note: This table is illustrative and represents the type of data generated from DFT conformational analysis. The values are hypothetical.
For higher accuracy in energetic calculations and reliable prediction of spectroscopic parameters, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation. researchgate.net These high-level calculations are crucial for obtaining precise energy differences between conformers or isomers and for constructing accurate potential energy surfaces for reaction dynamics. nih.gov
Ab initio calculations are particularly valuable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uk By calculating the nuclear shielding tensors using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, one can predict the ¹H and ¹³C NMR spectra of this compound. modgraph.co.uk These predictions are instrumental in assigning experimental spectra and confirming the structure of the molecule. Similarly, vibrational frequencies from ab initio calculations can aid in the interpretation of infrared (IR) and Raman spectra.
Table 2: Hypothetical Ab Initio Predicted ¹H NMR Chemical Shifts for a Conformer of this compound
| Proton | Predicted Chemical Shift (ppm) (GIAO-MP2/aug-cc-pVTZ) |
|---|---|
| O-CH- | 4.85 |
| CH₃-C=O | 2.05 |
| CH(CH₃)₂ | 0.92 |
| CH₂-CH(isobutyl) | 1.45 |
Note: This table is illustrative. The accuracy of predicted shifts depends on the level of theory, basis set, and inclusion of solvent effects. modgraph.co.uk
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for mapping the detailed pathways of chemical reactions, including the formation and cleavage of the ester bond in this compound.
The Fischer esterification and acid-catalyzed hydrolysis are fundamental reactions for esters. Computational studies, primarily using DFT, can elucidate the step-by-step mechanism of these processes. rsc.org For the acid-catalyzed hydrolysis of this compound, calculations would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of the alcohol (1-isobutyl-3,5-dimethylhexanol) would lead to the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com
Table 3: Hypothetical Activation Energies (Ea) for Acid-Catalyzed Hydrolysis of a Branched Ester
| Reaction Step | Computational Method | Calculated Ea (kcal/mol) |
|---|---|---|
| Carbonyl Protonation | DFT (B3LYP/6-31G*) | 8.5 |
| Nucleophilic Attack (H₂O) | DFT (B3LYP/6-31G*) | 15.2 |
| Proton Transfer | DFT (B3LYP/6-31G*) | 5.1 |
Note: This illustrative table is based on general mechanisms for ester hydrolysis. rsc.orgmasterorganicchemistry.com The specific values would be unique to the substrate and reaction conditions.
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would track the movements of all atoms over time, providing a detailed picture of its conformational dynamics and interactions with the surrounding solvent molecules. acs.orgrug.nl
These simulations are critical for understanding how the solvent influences the conformational equilibrium of the ester. researchgate.net The hydrophobic isobutyl and dimethylhexyl chains would interact differently with polar (e.g., water) and non-polar (e.g., hexane) solvents, affecting the molecule's average shape and flexibility. MD simulations can also be used to study the initial stages of a reaction, such as the approach of a water molecule to the ester group during hydrolysis, revealing how the solvent shell facilitates or hinders the reaction. researchgate.net
In Silico Prediction of Spectroscopic Parameters and Chromatographic Retention Indices
Computational methods can predict analytical properties that are essential for the identification and characterization of compounds.
For this compound, in silico models can predict its gas chromatography (GC) retention index (RI). Quantitative Structure-Retention Relationship (QSRR) models are developed by correlating the known retention indices of a set of similar compounds (e.g., various saturated esters) with their calculated molecular descriptors. documentsdelivered.comkisti.re.kr These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. Once a robust QSRR model is built, it can predict the retention index of a new compound like this compound on different GC stationary phases. researchgate.netnih.gov This predictive capability is a powerful tool in analytical chemistry for the tentative identification of unknown compounds in complex mixtures. scilit.com
Table 4: Hypothetical Predicted GC Retention Indices for this compound using a QSRR Model
| Stationary Phase | Polarity | Predicted Retention Index |
|---|---|---|
| SE-30 | Non-polar | 1650 |
| OV-17 | Intermediate | 1785 |
Note: This table is for illustrative purposes, showing how retention indices vary with stationary phase polarity as would be predicted by a QSRR model for esters. documentsdelivered.comkisti.re.kr
Environmental Fates and Biodegradation Mechanisms of Branched Esters
Microbial Degradation Pathways for Aliphatic Esters and Branched Hydrocarbons
Microbial degradation is a primary mechanism for the removal of organic compounds from soil and water. The process for esters typically begins with the cleavage of the ester bond, followed by the breakdown of the resulting alcohol and carboxylic acid.
The biodegradation of 1-Isobutyl-3,5-dimethylhexyl acetate (B1210297) is expected to be a multi-step process initiated by specific microbial enzymes.
Ester Hydrolysis: The first and crucial step is the hydrolysis of the ester linkage. This reaction is catalyzed by a class of enzymes known as carboxylesterases (or simply esterases). These enzymes cleave the ester bond to yield the corresponding alcohol (1-isobutanol) and carboxylic acid (3,5-dimethylhexanoic acid). Esterases are widespread in bacteria and fungi. nih.gov
Branched-Chain Alkane Oxidation: Following hydrolysis, the two resulting branched molecules undergo further degradation. The aerobic degradation of branched-chain alkanes and their derivatives is a complex process often initiated by powerful oxidative enzymes. researchgate.net Key enzyme systems include:
Cytochrome P450 Monooxygenases (CYPs): This is a versatile family of enzymes capable of hydroxylating a wide range of substrates, including complex branched alkanes. They introduce an oxygen atom, typically at a terminal or sub-terminal carbon, making the molecule more water-soluble and susceptible to further breakdown. researchgate.netfrontiersin.org
Alkane Hydroxylases (AlkB): These are non-heme iron integral membrane proteins that are well-characterized for their role in oxidizing medium-chain n-alkanes (C5–C17). frontiersin.orgfrontiersin.org While their efficiency on highly branched structures can be limited, some bacteria possess multiple AlkB-related hydroxylases that may exhibit activity on such substrates.
Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): Once an initial hydroxylation occurs, the resulting alcohol is sequentially oxidized to an aldehyde and then to a carboxylic acid by ADHs and ALDHs, respectively. These fatty acids can then enter central metabolic pathways like β-oxidation. researchgate.netresearchgate.net
The degradation of the highly branched 3,5-dimethylhexanoic acid component likely proceeds via pathways involving these oxidative enzymes, which are found in various soil and aquatic microorganisms, including species of Pseudomonas, Burkholderia, and Rhodococcus. nih.gov
The molecular architecture of an organic compound is a critical determinant of its biodegradability. For esters, factors like chain length, the presence of double bonds, and particularly, branching, significantly affect the rate and extent of microbial breakdown. nih.govmdpi.com
Steric Hindrance: The extensive branching in both the alcohol (isobutyl) and the acid (3,5-dimethylhexyl) moieties of 1-Isobutyl-3,5-dimethylhexyl acetate presents significant steric hindrance. This bulkiness can impede the ability of esterase enzymes to access and cleave the ester bond, slowing down the initial hydrolysis step.
Recalcitrance of Branched Chains: Studies have consistently shown that branching in hydrocarbons increases their resistance to microbial degradation. frontiersin.orgnih.gov The methyl groups along the carbon backbone, as seen in the 3,5-dimethylhexyl structure, can block the enzymes responsible for β-oxidation, a key pathway for fatty acid breakdown. Research on the biodegradation of differently branched isomers of butylphenyl-butanoic acid demonstrated that increased alkyl chain branching significantly reduced the rate of transformation. nih.gov The least branched isomer was completely metabolized, while the more branched isomers were only partially transformed over the same period. nih.gov
Crystallinity and Hydrophobicity: While this compound is a liquid, the principles affecting solid polyesters offer insight. Long-chain aliphatic polyesters with linear structures tend to have high crystallinity and are very stable. uni-konstanz.de Introducing branching can disrupt this crystalline packing, which in some cases might increase accessibility for degradation. uni-konstanz.de However, for a molecule like this, the increased recalcitrance due to enzymatic inhibition from branching is likely the dominant factor. nih.govresearchgate.net
Based on these principles, this compound is expected to be less readily biodegradable than linear esters of a similar carbon number. Its degradation would likely be slow, potentially leading to the transient accumulation of the branched alcohol and acid intermediates in the environment.
Table 1: Factors Influencing Biodegradation of Branched Esters
| Structural Feature | Influence on Biodegradability Kinetics | Rationale |
|---|---|---|
| Ester Linkage | Site for initial enzymatic attack | Hydrolyzed by carboxylesterases to an alcohol and a carboxylic acid. nih.gov |
| Chain Branching (Alcohol Moiety) | Decreases degradation rate | Steric hindrance can slow enzymatic hydrolysis. Studies recommend avoiding branched alcohols for better biodegradability. nih.govresearchgate.net |
| Chain Branching (Acid Moiety) | Significantly decreases degradation rate | Methyl groups can inhibit key metabolic pathways like β-oxidation, leading to recalcitrance. nih.gov |
| Total Carbon Number | Optimal range exists | For some applications, esters with a total carbon number between 12 and 18 show favorable biodegradability. researchgate.net |
Photo-Oxidation and Atmospheric Reaction Mechanisms of Volatile Organic Compounds (VOCs)
As a compound with expected volatility, this compound can be classified as a Volatile Organic Compound (VOC). Once in the atmosphere, its fate is governed by photochemical reactions, primarily driven by sunlight. researchgate.netexcelicpress.com
The atmospheric degradation of VOCs is primarily initiated by reactions with highly reactive species, most notably the hydroxyl radical (•OH), which is formed photochemically in the troposphere. acs.orgepa.gov Reactions with nitrate (B79036) radicals (NO₃•) during nighttime and ozone (O₃) can also contribute, though reactions with •OH are typically dominant for aliphatic compounds. researchgate.net
The environmental impact of a VOC is often assessed by its atmospheric lifetime and its potential to contribute to the formation of ground-level ozone, a major component of smog.
Atmospheric Lifetime: The atmospheric lifetime of a VOC is determined by its reaction rate constant with the •OH radical and the average concentration of •OH in the atmosphere. The lifetime (τ) is the inverse of the product of the rate constant (k_OH) and the •OH concentration.
τ = 1 / (k_OH * [•OH]) Without an experimentally determined k_OH for this compound, its precise lifetime cannot be calculated. However, it is expected to be relatively short, on the order of days, similar to other large aliphatic esters. For example, some short-chain chloroalkenes have been modeled to have lifetimes ranging from 12 to 40 days. scispace.com The numerous secondary and tertiary C-H bonds in its structure provide multiple sites for •OH attack, suggesting a high reactivity and thus a short atmospheric residence time.
Ozone Formation Potential (OFP): VOCs contribute to ozone formation through a complex cycle of reactions in the presence of nitrogen oxides (NOx) and sunlight. excelicpress.comfrontiersin.org The Ozone Formation Potential (OFP) of a VOC can be quantified using various metrics, with the Maximum Incremental Reactivity (MIR) scale being one of the most common. The MIR value represents the maximum amount of ozone formed (in grams) per gram of VOC added to a specific model urban atmosphere. It is highly dependent on the molecular structure of the VOC. While a specific MIR value for this compound is not available, it is known that oxygenated VOCs (OVOCs) can be significant contributors to ozone production. frontiersin.org
Table 2: Key Parameters in Atmospheric Fate Modeling of VOCs
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Atmospheric Lifetime (τ) | The average time a molecule resides in the atmosphere before being removed. | Expected to be on the order of days due to high reactivity with •OH radicals. scispace.com |
| OH Radical Reaction Rate Constant (k_OH) | A measure of how quickly the compound reacts with hydroxyl radicals. | A higher k_OH leads to a shorter lifetime. The branched structure provides many reactive sites. |
| Maximum Incremental Reactivity (MIR) | A measure of the potential of a VOC to form ground-level ozone under specific conditions. | As an OVOC, it is expected to contribute to photochemical ozone formation. frontiersin.org |
The reaction of this compound with •OH radicals will initiate a cascade of oxidation reactions, leading to a variety of smaller, more oxidized products. The initial reaction involves the abstraction of a hydrogen atom, forming a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). acs.org
Subsequent reactions of this peroxy radical can lead to the formation of:
Carbonyl Compounds: Aldehydes and ketones are common degradation products. For example, fragmentation of the carbon backbone could lead to the formation of acetone, isobutyraldehyde, and other smaller carbonyls.
Carboxylic Acids: Further oxidation can produce organic acids such as formic acid and acetic acid. nih.gov
Secondary Organic Aerosol (SOA): Large, low-volatility organic molecules can condense to form Secondary Organic Aerosol (SOA), which are microscopic particles that contribute to haze and have implications for air quality and climate. frontiersin.org Given the large size (C12) of this compound, its oxidation products may have sufficiently low volatility to partition into the aerosol phase, making it a potential SOA precursor. frontiersin.orgacs.org
The environmental implication of these degradation products is their contribution to photochemical smog and particulate matter, which can impact human health and the environment.
Fate and Transport Modeling of this compound in Environmental Compartments
Fate and transport models are used to predict how a chemical will move and distribute itself among different environmental media, such as air, water, soil, and sediment. nih.govcdc.gov These models, often called compartment or "Mackay-type" models, are based on the principle of mass balance and use the physicochemical properties of the compound to estimate its partitioning behavior. cambridge.orgresearchgate.net
To model the environmental fate of this compound, the following key properties would be required:
Vapor Pressure: Determines its tendency to volatilize from soil and water into the atmosphere.
Water Solubility: Influences its concentration in aquatic systems and its potential to leach through soil.
Octanol-Water Partition Coefficient (K_ow): Indicates its tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms. A higher K_ow suggests a greater affinity for fatty tissues and organic carbon. cdc.gov
Soil Organic Carbon-Water Partitioning Coefficient (K_oc): Describes its tendency to bind to organic matter in soil. A high K_oc indicates the chemical will be less mobile in soil and less likely to reach groundwater. cdc.gov
Based on its structure (a C12 ester), this compound is expected to have low water solubility and a relatively high K_ow. This suggests that if released into an aquatic environment, it would likely partition strongly to sediment and suspended organic matter. If released to soil, it would tend to bind to the organic fraction, limiting its mobility towards groundwater but making it persistent in the topsoil layer, where it would be subject to slow microbial degradation. Its volatility means that atmospheric transport could be a significant distribution pathway. epa.gov
Catalysis and Novel Chemical Transformations Involving 1 Isobutyl 3,5 Dimethylhexyl Acetate
Heterogeneous Catalysis for Ester Transformations (e.g., Transesterification, Hydrogenation)
Heterogeneous catalysts are foundational to the sustainable production of chemicals, offering advantages in separation, reusability, and process continuity. researchgate.netrepec.orgrepec.org For a sterically hindered ester like 1-isobutyl-3,5-dimethylhexyl acetate (B1210297), the choice of a heterogeneous catalyst is crucial for achieving efficient transformations such as transesterification and hydrogenation.
Transesterification:
Transesterification, or the exchange of the alcohol group of an ester, is a key reaction for modifying the properties of esters. jocpr.comyoutube.com In the context of 1-isobutyl-3,5-dimethylhexyl acetate, this could involve reacting it with a different alcohol to produce a new ester and 1-isobutyl-3,5-dimethylhexanol. The significant steric bulk around the ester carbonyl group in this compound necessitates catalysts with accessible active sites. Solid acid and base catalysts are commonly employed for transesterification. repec.orgrepec.org
For instance, solid acid catalysts like sulfated zirconia or functionalized resins could be utilized. The reaction would proceed via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by an incoming alcohol. aocs.org Conversely, solid base catalysts, such as mixed metal oxides or supported alkali metals, would activate the incoming alcohol, promoting its nucleophilic attack on the ester. jocpr.com Due to the branched nature of the substrate, higher reaction temperatures and catalysts with larger pore structures may be required to overcome steric limitations.
Hydrogenation:
The catalytic hydrogenation of esters to their corresponding alcohols is a significant industrial process. researchgate.net For this compound, this would yield acetic acid and 1-isobutyl-3,5-dimethylhexanol. Copper chromite is a classic heterogeneous catalyst for ester hydrogenation, though it often requires harsh conditions of high pressure and temperature. youtube.comorganicreactions.org The hydrogenation of a branched nonanol from a methyl ester has been achieved at 200°C and 200 bar using a supported copper chromium catalyst. youtube.com
More recent advancements have focused on developing catalysts that operate under milder conditions. acs.org Bimetallic catalysts and those based on ruthenium have shown promise for the hydrogenation of various esters, including more complex ones. researchgate.netnih.gov For a sterically demanding substrate like this compound, the selection of a catalyst with high activity and selectivity is paramount to avoid unwanted side reactions.
Table 1: Illustrative Heterogeneous Catalytic Transformations for Branched Esters This table presents representative data for catalytic transformations of esters with structural similarities to this compound, as direct data for this specific compound is not available.
| Transformation | Substrate Analogue | Catalyst | Conditions | Product(s) | Reference |
|---|---|---|---|---|---|
| Transesterification | Vegetable Oils (long-chain esters) | Calcium Oxide (CaO) | Refluxing Methanol | Fatty Acid Methyl Esters (FAMEs), Glycerol (B35011) | jocpr.com |
| Hydrogenation | Branched Methyl Ester | Supported Copper Chromium | 200°C, 200 bar H₂ | Branched Nonanol | youtube.com |
| Hydrogenation | Ethyl Oleate | bis(NHC)Mo(CO)₄ | 60°C, 50 bar H₂ | Oleyl Alcohol, Ethanol (B145695) | acs.org |
Organocatalysis in Stereoselective Ester Synthesis and Modification
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the synthesis and modification of complex molecules, often with high stereoselectivity. nih.gov For a molecule like this compound, which contains multiple stereocenters, organocatalysis offers pathways to synthesize specific stereoisomers or to modify the existing structure in a stereocontrolled manner.
The synthesis of esters can be achieved through various organocatalytic methods. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of aldehydes with alcohols. nih.gov This could be a potential route for the synthesis of this compound from the corresponding aldehyde and alcohol. The bulky nature of the NHC catalyst can be tuned to accommodate sterically demanding substrates.
Furthermore, chiral organocatalysts can be employed in the synthesis to achieve enantio- or diastereoselective outcomes. For example, a chiral pentanidium catalyst has been used for the enantiodivergent synthesis of chiral sulfinimidate esters, demonstrating the potential for creating specific stereoisomers of complex ester-containing molecules. acs.org While direct application to this compound is not documented, the principles of stereoselective organocatalysis could be applied to its synthesis or derivatization, allowing for the preparation of specific isomers with potentially unique properties.
Development of Novel Catalytic Systems for Branched Ester Synthesis and Derivatization
The synthesis and derivatization of sterically hindered, branched esters like this compound drive the development of novel catalytic systems that can overcome the challenges of steric hindrance and provide high selectivity.
Recent advances in catalyst design have focused on creating more active and robust systems for ester transformations. For example, bifunctional metal-NHC catalysts have shown promise in ester hydrogenation, offering an alternative to traditional phosphine-based catalysts. nih.gov These systems can be more easily prepared and their electronic and steric properties can be fine-tuned.
In the realm of synthesis, new methods for forming ester bonds under mild conditions are continually being developed. Organocatalytic approaches, as mentioned earlier, are a key area of research. nih.gov Additionally, methods for the direct esterification of long-chain acids and alcohols using novel solid acid catalysts are being explored, which could be applicable to the synthesis of complex esters from their corresponding carboxylic acid and alcohol precursors. researchgate.net The development of these novel catalytic systems is essential for expanding the synthetic utility of complex esters like this compound and for enabling their use in a wider range of applications.
Synthesis and Characterization of Structural Analogs and Derivatives of 1 Isobutyl 3,5 Dimethylhexyl Acetate
Investigation of Constitutional and Stereoisomeric Forms of 1-Isobutyl-3,5-dimethylhexyl Acetate (B1210297)
The alcohol precursor of 1-isobutyl-3,5-dimethylhexyl acetate, which is 1-isobutyl-3,5-dimethylhexanol, possesses multiple chiral centers, leading to the potential for several stereoisomers. The specific spatial arrangement of the substituents significantly influences the molecule's properties.
The synthesis of different stereoisomers of related branched-chain alcohols, such as 2,6-dimethyloctane-1,8-dioic acid, has been achieved, highlighting the methodologies available for preparing specific stereoisomers. nih.govresearchgate.net For a molecule like 1-isobutyl-3,5-dimethylhexanol, with chiral centers at positions 3 and 5 of the hexyl chain, four possible stereoisomers exist: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The synthesis of specific stereoisomers, for instance, (3R,5S)-3,5-dimethylheptan-1-ol, has been documented, and these pure stereoisomers can serve as starting materials for the corresponding acetate esters. nih.gov
The characterization of these isomers relies on techniques that are sensitive to stereochemistry. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are instrumental in separating and quantifying the different enantiomers and diastereomers. nih.govmst.edu Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or chiral shift reagents, can be employed to distinguish between enantiomers by inducing chemical shift differences in their respective spectra. mst.edu
Synthesis and Properties of Derivatives with Varying Acyl Moieties (e.g., propionates, butyrates of the 1-Isobutyl-3,5-dimethylhexanol)
The properties of the ester can be fine-tuned by altering the acyl group attached to the 1-isobutyl-3,5-dimethylhexanol backbone. The synthesis of these derivatives, such as propionates and butyrates, can be readily achieved through standard esterification methods.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol (1-isobutyl-3,5-dimethylhexanol) with the corresponding carboxylic acid (propionic acid or butyric acid) in the presence of an acid catalyst, such as sulfuric acid. uwlax.edu Alternatively, for higher yields and milder conditions, the alcohol can be treated with a more reactive acylating agent like an acid anhydride (B1165640) (e.g., propionic anhydride) or an acyl chloride (e.g., butyryl chloride), often in the presence of a base or a Lewis acid catalyst. organic-chemistry.org The use of microwave irradiation has also been shown to accelerate esterification reactions. koreascience.kr
The physical and chemical properties of these derivatives are expected to vary with the length of the acyl chain. Generally, as the carbon chain of the acyl group increases, the molecular weight and boiling point of the ester will also increase. The odor and flavor characteristics, which are important properties for many esters, are also significantly influenced by the nature of the acyl moiety. asianpubs.org
Characterization of these derivatives involves standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester functional group by a characteristic C=O stretching vibration. NMR spectroscopy (¹H and ¹³C) would provide detailed information about the structure, confirming the incorporation of the respective acyl group. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the new ester.
Table 1: Predicted Physical Properties of 1-Isobutyl-3,5-dimethylhexanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point Range (°C) |
| This compound | C₁₄H₂₈O₂ | 228.37 | 230-250 |
| 1-Isobutyl-3,5-dimethylhexyl propionate | C₁₅H₃₀O₂ | 242.40 | 245-265 |
| 1-Isobutyl-3,5-dimethylhexyl butyrate | C₁₆H₃₂O₂ | 256.43 | 260-280 |
Structural Analogs with Modified Alkyl Branching Patterns in the Hexyl or Isobutyl Moiety
Modifying the branching pattern of the alkyl chains in either the hexyl or isobutyl portion of the molecule can lead to a diverse range of structural analogs. These modifications can influence the molecule's steric hindrance, lipophilicity, and ultimately its physical and chemical behavior.
For instance, analogs could be synthesized where the methyl groups on the hexyl chain are shifted to different positions (e.g., 2,4-dimethylhexyl or 3,4-dimethylhexyl acetate). The synthesis of related branched alcohols like 3,4-dimethylheptan-1-ol (B46121) and 3,5-dimethylheptan-1-ol has been reported, and these could serve as precursors for their corresponding acetate esters. cymitquimica.comchemicalbook.com The Wurtz reaction, which couples alkyl halides, can be used to create larger alkanes with specific branching patterns. ncert.nic.in
Similarly, the isobutyl group could be replaced with other butyl isomers, such as sec-butyl or tert-butyl groups. The synthesis of these analogs would likely start from a different set of precursors, chosen to build the desired carbon skeleton.
The characterization of these structural analogs would follow standard procedures. GC-MS would be a key technique to confirm the molecular weight and fragmentation pattern, which would be indicative of the branching structure. Detailed NMR analysis (¹H, ¹³C, and 2D techniques like COSY and HMBC) would be essential to definitively establish the connectivity and branching pattern of the alkyl chains.
Table 2: Examples of Structural Analogs with Modified Alkyl Branching
| Analog Name | Structural Modification | Precursor Alcohol Example |
| 1-(sec-Butyl)-3,5-dimethylhexyl acetate | Isobutyl group replaced with sec-butyl | 1-(sec-Butyl)-3,5-dimethylhexanol |
| 1-Isobutyl-3,4-dimethylhexyl acetate | Methyl groups at C3 and C4 | 3,4-Dimethylheptan-1-ol (related structure) chemicalbook.com |
| 1-Isobutyl-2,5-dimethylhexyl acetate | Methyl groups at C2 and C5 | 2,5-Dimethylhexan-1-ol |
Enantiopure Synthesis and Characterization of Chiral Analogs of this compound
Given the presence of multiple stereocenters, the synthesis of enantiomerically pure analogs of this compound is a significant challenge but offers access to molecules with highly specific properties. Such syntheses often rely on asymmetric catalysis or the use of chiral auxiliaries.
The enantioselective synthesis of chiral alcohols is a well-established field. acs.org Methods such as asymmetric hydrogenation of ketones or the use of chiral catalysts for the reduction of prochiral ketones can yield alcohols with high enantiomeric excess. acs.org For example, the synthesis of chiral sulfinate esters has been achieved through asymmetric condensation using an organocatalyst. nih.gov These enantiopure alcohols can then be esterified to produce the desired chiral acetate without affecting the stereocenters.
Another approach involves the use of chiral auxiliaries. A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction, and is then subsequently removed. This strategy has been used in the stereoselective synthesis of chiral α-SCF₃-β-ketoesters. unimi.it Enzymatic resolutions are also a powerful tool for separating enantiomers. For instance, lipases can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, allowing for the isolation of the other in high enantiomeric purity. google.com
The characterization of these enantiopure analogs is critical to confirm their stereochemical integrity. As mentioned in section 8.1, chiral chromatography (GC and HPLC) is the primary method for determining enantiomeric excess (ee). Polarimetry, which measures the rotation of plane-polarized light, can be used to determine the specific rotation of an enantiopure compound, a key physical constant.
The synthesis of these complex chiral molecules underscores the advances in modern synthetic organic chemistry, providing access to a wide array of structurally defined compounds for further investigation. nih.gov
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Complex Branched Acetate (B1210297) Esters
Complex branched acetate esters represent a significant class of organic compounds with diverse properties and applications. The academic understanding of these molecules is built upon the foundational principles of ester chemistry, expanded to accommodate the structural intricacies introduced by branching in both the alcohol and acyl moieties.
The synthesis of these esters can be achieved through several routes. Traditional chemical methods, such as the Fischer-Speier esterification, remain fundamental, reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org However, modern synthetic chemistry has moved towards more efficient and environmentally benign methodologies. Catalytic esterification methods that avoid stoichiometric reagents are increasingly favored. nih.gov A significant area of advancement is biocatalysis, which employs enzymes, particularly lipases, to catalyze ester formation. mdpi.comresearchgate.net This approach is lauded for its high selectivity and operation under mild, often solvent-free, conditions, aligning with the principles of "green chemistry". nih.govchemistryforsustainability.org Studies have successfully demonstrated the synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, using immobilized lipases, achieving high conversion rates. mdpi.comnih.gov Furthermore, microbial synthesis platforms using engineered bacteria like Escherichia coli have been developed to produce a variety of branched-chain esters from renewable feedstocks, highlighting a sustainable manufacturing pathway. nih.gov
The defining characteristic of branched acetate esters is the profound influence of their molecular structure on their physicochemical properties. Branching in the alkyl chains disrupts the regular packing of molecules, which typically lowers the melting point and pour point compared to their linear-chain counterparts. mdpi.comresearchgate.net This makes them suitable for applications in cold environments, for instance, as biolubricants or biofuels. researchgate.net The degree and position of the branching are critical; for example, increased branching can enhance thermal stability in certain polyol esters. researchgate.net These structural variations also dictate properties like viscosity, solvent power, and biodegradability, making them highly tunable for specific applications. researchgate.netaston-chemicals.com
In terms of applications, complex branched esters are valued in the cosmetics and personal care industries as emollients and emulsifiers, where they provide a desirable skin-feel and help stabilize formulations. mdpi.comaston-chemicals.comgoogle.com Their unique properties are also leveraged in the formulation of lubricants, plasticizers, and specialty solvents. researchgate.netmedium.com Many esters are also responsible for the natural fragrances of fruits and flowers, and their synthetic counterparts are used as flavoring and fragrance agents. medium.compressbooks.pub
The table below summarizes common synthesis methods for branched esters, which would be applicable for producing novel compounds like 1-isobutyl-3,5-dimethylhexyl acetate.
| Synthesis Method | Description | Key Features | Relevant Compounds Example |
| Fischer Esterification | Reaction of a carboxylic acid with an alcohol using a strong acid catalyst (e.g., H₂SO₄). libretexts.org | Reversible reaction; often requires removal of water to drive to completion. | Acetic Acid + Isobutanol → Isobutyl Acetate libretexts.org |
| Biocatalytic Synthesis | Use of enzymes, typically immobilized lipases (e.g., Candida antarctica lipase (B570770) B), as catalysts. mdpi.comnih.gov | High selectivity, mild reaction conditions, solvent-free options, environmentally friendly. chemistryforsustainability.org | 2-Methylhexanoic Acid + 2-Ethylhexanol → 2-Ethylhexyl 2-methylhexanoate mdpi.com |
| Microbial Fermentation | Engineered microorganisms convert renewable feedstocks (e.g., glucose, organic acids) into esters. nih.gov | Sustainable production from waste streams; can produce a library of different esters. | Glucose + Carboxylates → Isobutyl Acetate, Isobutyl Butyrate nih.gov |
| C-H Oxidation | Direct, catalytic coupling of carboxylic acids with olefins using a metal catalyst (e.g., Palladium). nih.govacs.org | Atom-economical; avoids pre-functionalization of starting materials. | Carboxylic Acids + Terminal Olefins → Allylic Esters acs.org |
Identified Gaps and Opportunities in Research for this compound
The most significant gap in the current scientific literature is the near-complete absence of specific research on This compound . While the principles governing branched esters are generally understood, this specific compound, with its unique combination of an isobutyl group from the acetic acid precursor side (via transesterification or synthesis from isobutanol and an acetyl source) and a highly branched C10 alcohol (from 1-isobutyl-3,5-dimethylhexanol), remains uncharacterized.
This void presents a clear opportunity for foundational research. A primary objective would be the targeted synthesis and purification of this compound. Both traditional esterification and modern biocatalytic routes could be explored and optimized. mdpi.com The successful synthesis would pave the way for a comprehensive characterization of its fundamental physicochemical properties.
A systematic investigation could include:
Physical Property Determination : Measuring key parameters such as melting point, boiling point, viscosity at various temperatures, density, and refractive index. These data are essential for understanding its potential behavior as a fluid in applications like lubricants or solvents.
Structure-Property Relationship Studies : Comparing its properties to other C14 esters with different branching patterns (e.g., linear, less branched) would provide valuable insight into how the specific arrangement of methyl and isobutyl groups affects its macroscopic behavior. This contributes to the broader academic goal of predicting material properties from molecular structure. researchgate.net
Performance Evaluation : Based on its properties, its suitability for various applications could be assessed. For instance, its emollient properties and skin-feel could be evaluated for cosmetic applications. aston-chemicals.comgoogle.com Its low-temperature fluidity and thermal stability would be relevant for potential use as a specialty lubricant or transformer oil. researchgate.netresearchgate.net
The table below outlines potential research avenues for this novel compound.
| Research Area | Key Questions | Potential Impact |
| Synthesis | What is the most efficient method (chemical vs. biocatalytic) for producing high-purity this compound? | Development of a novel synthetic protocol; contribution to green chemistry methodologies. nih.gov |
| Characterization | What are its key physical and chemical properties (e.g., viscosity, melting point, thermal stability)? | Filling a fundamental data gap; enabling prediction models for other complex esters. |
| Application Screening | Does it have superior properties as an emollient, lubricant, solvent, or plasticizer compared to existing compounds? | Discovery of a new, high-performance chemical for industrial or consumer products. aston-chemicals.comshreechem.in |
| Biodegradability | How does its complex branched structure affect its rate of biodegradation compared to linear esters? | Understanding its environmental fate and potential as a sustainable chemical. mdpi.com |
Emerging Methodologies and Technologies for Future Studies of Complex Esters
The study of complex esters like this compound is propelled by continuous advancements in analytical and synthetic technologies. These emerging methodologies are crucial for handling the intricacies of their synthesis, purification, and structural elucidation.
In analytical chemistry, the separation and identification of complex ester mixtures, which may contain numerous isomers, demand sophisticated techniques. While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard, their coupling with high-resolution mass spectrometry (HRMS) is becoming indispensable. researchgate.net HRMS provides exact mass measurements, enabling the confident determination of elemental compositions. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) allows for detailed structural analysis through controlled fragmentation of the ester molecules, helping to distinguish between isomers. mun.ca For unambiguous structure determination, modern nuclear magnetic resonance (NMR) spectroscopy is paramount. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, allow for the complete assignment of proton and carbon signals, even in highly complex molecules, which is essential for verifying the branching patterns of novel esters. nih.govnih.gov
On the synthesis front, the drive for sustainability and efficiency is fostering innovation.
Advanced Catalysis : Research is focused on developing novel catalysts that are more active, selective, and recyclable. This includes heterogeneous catalysts, such as solid-supported acids, which simplify product purification, and advanced homogeneous catalysts, like bimetallic nanoclusters, that can operate under milder conditions using environmentally benign oxidants like molecular oxygen. labmanager.comacs.orgacs.org
Biocatalysis and Reactor Engineering : The use of immobilized enzymes is a mature but still evolving field. Future studies will likely focus on enzyme engineering to improve stability and substrate scope, and on advanced reactor designs, such as packed-bed or fluidized-bed reactors, to enable continuous, industrial-scale production of esters. nih.gov
Flow Chemistry : The transition from batch to continuous flow processing represents a significant technological shift. Flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability for ester synthesis. organic-chemistry.org
Catalyst-Controlled Selectivity : New strategies in catalyst design, such as the use of specific ligands with transition metals, are enabling unprecedented control over reaction outcomes, for instance, by directing functionalization to previously inaccessible C-H bonds in ester molecules. sciencedaily.com
The table below highlights key emerging technologies for the study of complex esters.
| Technology | Application Area | Advantage |
| LC-HRMS/MS | Analysis & Characterization | Provides exact mass and fragmentation data for confident identification of components in complex mixtures. researchgate.netmun.ca |
| Multi-dimensional NMR | Structural Elucidation | Allows for complete and unambiguous assignment of complex molecular structures and stereochemistry. nih.govnih.gov |
| Advanced Catalysts | Synthesis | Enables more efficient, selective, and environmentally friendly esterification reactions. labmanager.comacs.org |
| Continuous Flow Reactors | Synthesis & Scale-up | Offers enhanced control, safety, and scalability compared to traditional batch processing. organic-chemistry.org |
Potential Academic Applications and Broader Scientific Impact of Research on this compound
Research into a novel molecule like this compound, while seemingly specific, can have a significant impact on both fundamental science and applied technology. The investigation of such a uniquely structured compound can serve as a case study to test and refine our understanding of chemical principles.
From an academic perspective, the primary impact would be on the field of materials science and physical organic chemistry . By systematically characterizing this ester and comparing its properties to isomers and related compounds, researchers can build more accurate quantitative structure-property relationship (QSPR) models. These models are crucial for the rational design of new molecules with tailored properties, reducing the need for trial-and-error synthesis. Understanding how the interplay of the isobutyl and the branched hexyl chains affects properties like viscosity, thermal behavior, and solvency would be a valuable contribution to this field. researchgate.net
The synthesis of this compound could also drive innovation in catalysis and synthetic methodology . Devising an efficient route to such a sterically hindered molecule may require the development of new catalysts or reaction conditions that could then be applied to the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals. acs.orgresearchgate.net
The broader scientific impact depends on the specific properties the compound is found to possess.
If it demonstrates excellent low-temperature fluidity and high thermal stability, it could become a candidate for next-generation biolubricants or dielectric fluids , contributing to the development of more sustainable and higher-performance industrial materials. researchgate.net
Should it possess unique sensory and solubility characteristics, it could find a niche in the cosmetics industry as a high-performance emollient or in the food and fragrance sector as a novel flavor or aroma compound. aston-chemicals.commedium.comshreechem.in
Investigating its interactions with biological systems could uncover unexpected activities. For example, many esters act as semiochemicals (pheromones, kairomones) in insects, and some have shown antioxidant properties. nih.govnih.gov A study of its bioactivity could open up applications in agriculture or as a functional food additive.
Ultimately, the study of new chemical entities like this compound pushes the boundaries of our knowledge, provides test cases for our theories, and creates opportunities for technological innovation. The growing global market for esters, particularly bio-based and specialty variants, indicates a strong and continuing interest in discovering new compounds with superior performance and sustainability profiles. einpresswire.comfuturemarketinsights.comklinegroup.com
Q & A
Basic Research: What are the optimal synthetic pathways and purification strategies for 1-Isobutyl-3,5-dimethylhexyl acetate?
Methodological Answer:
The synthesis of branched acetates like this compound typically involves esterification or transesterification. Key steps include:
- Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) for controlled esterification .
- Purification : Employ fractional distillation or preparative HPLC (as described in pharmacopeial assays for similar esters) to isolate the compound from byproducts .
- Safety : Follow protocols for handling volatile organic compounds, including fume hood use and personal protective equipment (PPE) as outlined in safety guidelines .
Basic Research: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) to assess purity, referencing pharmacopeial methods for analogous esters .
- Spectroscopy : Confirm structure via H/C NMR, comparing chemical shifts to NIST or PubChem data for related branched acetates .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns .
Advanced Research: How does this compound interact with indoor surfaces, and what experimental models can predict its adsorption behavior?
Methodological Answer:
- Surface Reactivity Studies : Apply microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on materials like glass or polymers, as suggested for indoor organic compounds .
- Environmental Simulation : Use controlled chamber experiments with variable humidity and temperature to mimic indoor conditions .
- Data Interpretation : Compare adsorption coefficients (e.g., ) to existing databases for structurally similar esters .
Advanced Research: What methodologies are recommended for assessing the environmental fate and ecotoxicity of this compound?
Methodological Answer:
- Aquatic Toxicity Testing : Conduct acute toxicity assays using Daphnia magna (water fleas) at concentrations ≥100 mg/L, referencing protocols for isophthalic acid derivatives .
- Biodegradation Studies : Use OECD 301B guidelines to evaluate microbial degradation in aqueous systems .
- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
Advanced Research: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound?
Methodological Answer:
- Data Cross-Validation : Compare experimental results with authoritative databases like NIST Chemistry WebBook and PubChem .
- Reproducibility Checks : Standardize measurement conditions (e.g., pH, solvent polarity) across labs .
- Error Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in collaborative studies .
Advanced Research: What experimental designs are suitable for studying the compound’s reactivity under oxidative or thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., 300–350°C) under nitrogen/air atmospheres .
- Oxidative Stability : Expose the compound to ozone or UV light in photoreactors, analyzing degradation products via GC-MS .
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to identify reaction pathways during oxidation .
Advanced Research: How can researchers investigate stereochemical effects on the compound’s biological or catalytic activity?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Enzymatic Assays : Test activity with stereospecific enzymes (e.g., esterases) to correlate configuration with reactivity .
- Computational Modeling : Perform DFT calculations to predict enantiomer-specific binding energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
